N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
CAS No.: 862976-46-3
Cat. No.: VC5739635
Molecular Formula: C16H11ClN4OS2
Molecular Weight: 374.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862976-46-3 |
|---|---|
| Molecular Formula | C16H11ClN4OS2 |
| Molecular Weight | 374.86 |
| IUPAC Name | N-[2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
| Standard InChI | InChI=1S/C16H11ClN4OS2/c1-8(22)18-10-3-5-12-14(7-10)24-16(20-12)21-15-19-11-4-2-9(17)6-13(11)23-15/h2-7H,1H3,(H,18,22)(H,19,20,21) |
| Standard InChI Key | PRDZECSHNMRZDO-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
The compound features a 1,3-benzothiazole core substituted at the 2-position with an amino group linked to a second benzothiazole ring. The 6-position of the first benzothiazole bears a chlorine atom, while the acetamide group (–NHCOCH₃) is attached to the 6-position of the second benzothiazole. This arrangement creates a planar, conjugated system that may enhance binding affinity to biological targets .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₁ClN₄OS₂ | |
| Molecular Weight | 374.86 g/mol | |
| IUPAC Name | N-[2-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide | |
| SMILES | CC(=O)NC₁=CC₂=C(C=C₁)N=C(S₂)NC₃=NC₄=C(S₃)C=C(C=C₄)Cl | |
| InChIKey | PRDZECSHNMRZDO-UHFFFAOYSA-N |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide likely involves multi-step reactions:
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Formation of 6-Chlorobenzo[d]thiazol-2-amine: Cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide under acidic conditions.
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Acylation: Protection of the amine group via reaction with acetyl chloride to form 2-acetamido-6-chlorobenzo[d]thiazole .
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with a boronic ester-functionalized benzothiazole intermediate to assemble the biphenyl system .
Table 2: Comparative Yields in Benzothiazole Synthesis
| Reaction Step | Yield Range | Catalytic System | Reference |
|---|---|---|---|
| Acylation of benzothiazoles | 75–92% | Ac₂O, pyridine | |
| Suzuki coupling | 68–85% | Pd(PPh₃)₄, K₂CO₃ |
Challenges in Optimization
The nucleophilic nature of the benzothiazole amino group often necessitates protective strategies to prevent side reactions during coupling . Pd(0) catalysts with bulky phosphine ligands (e.g., SPhos) improve regioselectivity in cross-coupling steps .
Biological Activities and Mechanistic Insights
Molecular Docking Predictions
Docking studies of analogous compounds into urease (PDB: 4H9M) reveal:
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Acetamide oxygen forms H-bonds with His593 and Asp633.
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Chlorine substituent enhances hydrophobic contacts with Ala440 and Leu523 .
These interactions suggest that the chloro and acetamide groups in the target compound may similarly stabilize enzyme-inhibitor complexes.
Pharmacokinetic and Toxicity Profiling
ADME Properties
In silico predictions using SwissADME indicate:
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Lipophilicity: LogP = 3.1 (moderate membrane permeability).
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Solubility: -4.2 (poor aqueous solubility, requiring formulation aids).
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CYP450 Inhibition: Low affinity for CYP3A4 (probability = 0.23), reducing drug-drug interaction risks .
Toxicity Risks
ProTox-II predictions for benzothiazole-acetamides highlight:
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Hepatotoxicity: Probability = 67% (structural alert: thiazole ring).
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Mutagenicity: Negative (AMES test prediction).
Future Directions and Applications
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Antimicrobial Development: Benzothiazole derivatives show activity against Staphylococcus aureus (MIC = 8–32 µg/mL) .
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Neuroprotective Agents: MAO-B inhibition could be leveraged in Parkinson’s disease therapy .
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Chemical Biology Probes: Fluorescent tagging of the acetamide group may enable target engagement studies.
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